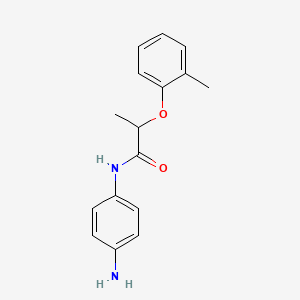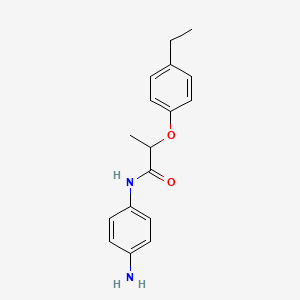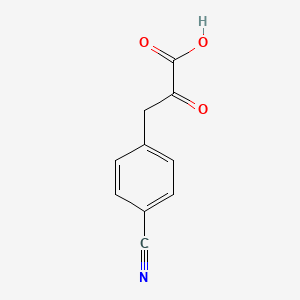
Acide 3-(4-cyanophényl)-2-oxopropanoïque
Vue d'ensemble
Description
“3-(4-Cyano-phenyl)-2-oxo-propionic acid” is a chemical compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of 4-Cyanophenylacetic acid as a precursor . The exact synthesis process would depend on the specific requirements of the reaction and the desired end product .Applications De Recherche Scientifique
Synthèse organique
L'acide 4-cyanophénylacétique est une matière première et un intermédiaire importants utilisés dans la synthèse organique . Il peut être utilisé pour créer une variété d'autres composés, contribuant au développement de nouveaux matériaux et produits chimiques.
Produits pharmaceutiques
Ce composé joue un rôle important dans l'industrie pharmaceutique . Il peut être utilisé dans la synthèse de divers médicaments, contribuant au développement de nouveaux traitements et thérapies.
Produits agrochimiques
L'acide 4-cyanophénylacétique est également utilisé dans la production de produits agrochimiques . Ces produits chimiques, qui comprennent les pesticides, les herbicides et les engrais, sont essentiels pour maintenir la productivité agricole et la sécurité alimentaire.
Colorants
Ce composé est utilisé dans la production de colorants . La capacité à produire une large gamme de couleurs et de nuances le rend précieux dans des industries telles que le textile, l'impression et l'art.
Précurseur de nitrile
L'acide 4-cyanophénylacétique peut être utilisé comme précurseur de nitrile pour synthétiser les 1,2,4,5-tétrazines . Cette réaction implique des nitriles aliphatiques et de l'hydrazine en présence de catalyseurs métalliques d'acide de Lewis .
Utilisation en recherche
En raison de ses propriétés chimiques, l'acide 4-cyanophénylacétique est souvent utilisé dans les milieux de recherche . Il peut être utilisé pour étudier les mécanismes de réaction, tester de nouvelles méthodes de synthèse et développer de nouveaux procédés chimiques.
Mécanisme D'action
Target of Action
This compound is a specialty product for proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
Based on its structural similarity to other cyanophenyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Cyanophenyl compounds have been used as precursors in the synthesis of various bioactive molecules, suggesting that they may participate in a variety of biochemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Avantages Et Limitations Des Expériences En Laboratoire
4-COP is a useful reagent for laboratory experiments due to its high melting point and solubility in most organic solvents. However, it is important to note that 4-COP is a highly reactive compound, and should be handled with care. In addition, the reaction products of 4-COP may be toxic, and proper safety precautions should be taken when working with this compound.
Orientations Futures
There are numerous potential future directions for 4-COP research. One potential direction is to further investigate its mechanism of action, in order to gain a better understanding of its biochemical and physiological effects. In addition, further research could be done to explore its potential therapeutic applications, such as in the treatment of cancer, inflammation, and neurological disorders. Finally, further research could be done to explore the potential of 4-COP as a drug delivery system, as well as its potential as a food additive.
Propriétés
IUPAC Name |
3-(4-cyanophenyl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOQJIWHKXKWDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






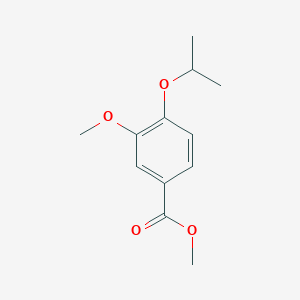

![[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318057.png)
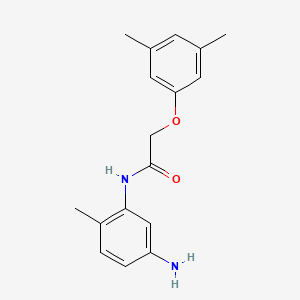
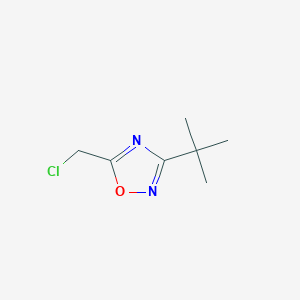
![{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318066.png)
